molecular formula C23H21N5O3 B607756 7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one CAS No. 1300031-49-5

7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No. B607756
M. Wt: 415.44
InChI Key: VUVUVNZRUGEAHB-CYBMUJFWSA-N
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Description

The bromodomain and extra terminal domain (BET) family of proteins including BRD2, BRD3, and BRD4 play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction by controlling the assembly of histone acetylation-dependent chromatin complexes. I-BET151 is an isoxazole class pan-BET family inhibitor, blocking BRD2, BRD3, and BRD4 with IC50 values of 0.5, 0.25, and 0.79 µM, respectively. Through this action, it blocks the growth of leukemic cell lines driven by mixed lineage leukemia (MLL) fusions at nanomolar concentrations, whereas tyrosine kinase activated cells were much less sensitive. Specifically, I-BET151 induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines. I-BET151 is effective in vivo, suppressing MLL leukemia progression in two different mouse models.
Selective BET inhibitor
GSK1210151A, also known as I-BET151, is a BET bromodomain inhibitor, which blocks recruitment of BET to chromatin. I-BET151 ( GSK1210151A ) shows good oral bioavailability in both the rat and minipig as well as demonstrating efficient suppression of bacterial induced inflammation and sepsis in a murine in vivo endotoxaemia model.

Scientific Research Applications

  • VEGFR-2 Kinase Inhibitors : A related compound, 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, has been identified as a new class of VEGFR-2 kinase inhibitors, suggesting potential applications in cancer therapy (Sun-Young Han et al., 2012).

  • Herbicide Analysis : Dimethyl derivatives of imidazolinone herbicides have been synthesized for efficient gas chromatographic methods, indicating potential applications in agriculture and environmental monitoring (A. K. Anisuzzaman et al., 2000).

  • Antiulcer Drugs : Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, a class similar to the queried compound, were synthesized and tested for histamine H2-receptor antagonist activity. These compounds showed promising pharmacological activities as antiulcer agents (Y. Katsura et al., 1992).

  • Blood Platelet Inhibition : A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were evaluated as inhibitors of cAMP hydrolysis by a crude human platelet phosphodiesterase preparation, indicating potential therapeutic applications in cardiovascular diseases (N. Meanwell et al., 1991).

  • BET Bromodomain Inhibition : Compounds containing the pyrimido[4,5-b]indole core, related to the queried compound, have been synthesized as potent and orally bioavailable BET inhibitors. These show high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in certain cancer cell lines (Yujun Zhao et al., 2017).

  • Radiolabelled Angiotensin II Antagonists : Compounds like [11C]L-159,884, which are structurally related to the queried compound, have been developed as potent and selective ligands for the AT1 receptor. These have potential applications in diagnostic imaging and research on cardiovascular diseases (T. Hamill et al., 1996).

properties

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUVNZRUGEAHB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680599
Record name 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one

CAS RN

1300031-49-5
Record name 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (for a preparation see Example 38, ˜50 mg) was dissolved in 3 ml of ethanol (3 ml) and heptanes (3 ml) with warming (×3). The solutions were purified by chiral HPLC using 6× injection (3 ml) of the above solution onto a Chiralpak IA column (20 um, 5 cm×25 cm) and elution with ethanol/heptanes (30%, flow rate 50 ml/min, wavelength 215 nm). The mixed fractions were reduced to dryness in vacuo and reprocessed as described in the method above. The bulked fractions of the first eluting enantiomer were reduced to dryness in vacuo to give 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1S)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (61 mg).
[Compound]
Name
heptanes
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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